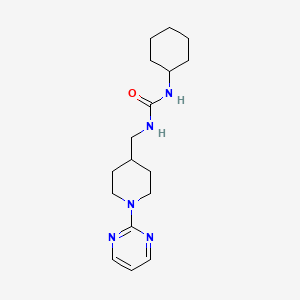

1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

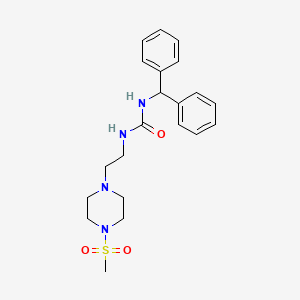

“1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications

- Targeted Kinase Inhibition : Compound 5k exhibits significant activity against several enzymes, including EGFR, Her2, VEGFR2, and CDK2. Its IC50 values are comparable to the well-known TKI sunitinib .

- Cytotoxic Effects : Promising cytotoxic effects have been observed against various cancer cell lines .

- Cell Cycle Arrest and Apoptosis : Mechanistic investigations reveal that 5k induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by increased proapoptotic proteins (caspase-3 and Bax) and downregulation of Bcl-2 activity .

- In screening studies, some derivatives of 5k displayed better anti-fibrosis activity than existing drugs like Pirfenidone .

- Optimization of lipophilic substitution led to ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for PKB over closely related kinase PKA .

- Molecular docking studies have highlighted binding interactions between 5k and its target enzymes . Investigating these interactions can aid in drug design.

Cancer Treatment

Anti-Fibrotic Activity

PKB (Protein Kinase B) Inhibition

Structural Biology

Mechanism of Action

Target of Action

Similar compounds have been found to target protein kinases such as serine/threonine-protein kinase b-raf .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly protein kinases, leading to changes in their activity .

Biochemical Pathways

Related compounds have been found to affect pathways involving protein kinases .

Pharmacokinetics

Similar compounds have undergone in vitro adme, herg, kinase profiling, and pharmacokinetic tests .

Result of Action

properties

IUPAC Name |

1-cyclohexyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O/c23-17(21-15-5-2-1-3-6-15)20-13-14-7-11-22(12-8-14)16-18-9-4-10-19-16/h4,9-10,14-15H,1-3,5-8,11-13H2,(H2,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNDASVXYZKCGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2388812.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2388818.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388819.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2388824.png)